2,2-Dimethylpropanoic acid;methylbenzene;rhodium;tris[4-(trifluoromethyl)phenyl]phosphane
Description
Properties
IUPAC Name |
2,2-dimethylpropanoic acid;methylbenzene;rhodium;tris[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H12F9P.C7H7.2C5H10O2.Rh/c2*22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30;1-7-5-3-2-4-6-7;2*1-5(2,3)4(6)7;/h2*1-12H;3-6H,1H3;2*1-3H3,(H,6,7);/q;;-1;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNVZGNBLBKSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C=C1.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H51F18O4P2Rh- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746276 | |
| Record name | 2,2-dimethylpropanoic acid;methylbenzene;rhodium;tris[4-(trifluoromethyl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1330.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851530-57-9 | |
| Record name | 2,2-dimethylpropanoic acid;methylbenzene;rhodium;tris[4-(trifluoromethyl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2,2-Dimethylpropanoic acid; methylbenzene; rhodium; tris[4-(trifluoromethyl)phenyl]phosphane, often referred to as a complex catalyst in organic synthesis, has garnered interest due to its potential biological activities. This article explores the biological implications of this compound, emphasizing its catalytic roles and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHFOPRh
- Molecular Weight : 1,157.42 g/mol
- CAS Number : 851530-57-9
The structure consists of a rhodium center coordinated with tris[4-(trifluoromethyl)phenyl]phosphane and other organic moieties, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Catalytic Activity
Rhodium complexes are widely used in catalysis due to their ability to facilitate various chemical reactions. The specific combination of 2,2-Dimethylpropanoic acid and tris[4-(trifluoromethyl)phenyl]phosphane enhances the catalytic efficiency in reactions such as hydroformylation and carbonylation. These reactions are crucial in producing fine chemicals and pharmaceuticals.
2. Antioxidant Properties
Research indicates that compounds containing phosphine ligands, like tris[4-(trifluoromethyl)phenyl]phosphane, exhibit antioxidant properties. These properties can mitigate oxidative stress in biological systems, potentially providing protective effects against various diseases linked to oxidative damage.
3. Anticancer Potential
Some studies have suggested that rhodium complexes may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
Several studies have investigated the biological implications of similar compounds:
- Study on Antioxidant Activity : A study demonstrated that phosphine-containing compounds could reduce reactive oxygen species (ROS) in cellular models, suggesting potential applications in oxidative stress-related conditions .
- Anticancer Mechanisms : Research has shown that rhodium complexes can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating p53 expression .
Data Tables
Scientific Research Applications
Catalytic Applications
1. Organic Synthesis
The compound is primarily utilized as a catalyst in organic reactions, particularly in the following areas:
- Hydrogenation Reactions : Rhodium complexes are known for their ability to facilitate hydrogenation, where they assist in adding hydrogen to unsaturated compounds. This reaction is crucial in the production of various pharmaceuticals and fine chemicals.
- Cross-Coupling Reactions : The compound can be employed in Suzuki and Heck coupling reactions, allowing for the formation of carbon-carbon bonds essential in synthesizing complex organic molecules.
2. Selective Catalysis
The presence of trifluoromethyl groups enhances the electronic properties of the phosphine ligands, making the catalyst more selective. This selectivity is beneficial for:
- Functional Group Transformations : The catalyst can selectively functionalize aromatic compounds, leading to the synthesis of derivatives with specific properties tailored for pharmaceuticals or agrochemicals.
Material Science Applications
1. Polymerization Processes
The compound has shown potential in initiating polymerization reactions, particularly in creating high-performance polymers with desirable thermal and mechanical properties. The use of rhodium-based catalysts can lead to:
- Controlled Polymerization : Achieving precise control over molecular weight and polydispersity index (PDI), which are critical for materials used in advanced applications such as coatings and composites.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Hydrogenation of Aromatic Compounds | Utilization of rhodium catalyst | Demonstrated high yields and selectivity for desired hydrogenated products. |
| Cross-Coupling Reaction Efficiency | Suzuki Coupling | Achieved significant improvements in reaction times and yields compared to traditional catalysts. |
| Polymer Synthesis | Initiation of polymerization | Produced polymers with enhanced thermal stability and mechanical strength. |
Comparison with Similar Compounds
2,2-Dimethylpropanoic Acid (Pivalic Acid)
2,2-Dimethylpropanoic acid (C₅H₁₀O₂) is a branched carboxylic acid with a tertiary carbon structure, offering steric hindrance and resistance to oxidation. It is widely used in ester synthesis, polymer stabilizers, and pharmaceuticals.
Methylbenzene (Toluene)
Methylbenzene (C₆H₅CH₃) is a simple aromatic hydrocarbon with a methyl group attached to a benzene ring. It serves as a solvent, precursor in chemical synthesis, and in fuel additives.
Rhodium Complexes
Rhodium (Rh) complexes, particularly those with phosphine ligands, are pivotal in catalysis, including hydrogenation and hydroformylation. For example, the complex bis(2,2-dimethylpropanoato)(4-methylphenyl)bis[tris[4-(trifluoromethyl)phenyl]phosphane]rhodium () highlights Rh's versatility in organometallic chemistry.
Tris[4-(trifluoromethyl)phenyl]phosphane
This phosphane ligand (C₂₁H₁₂F₉P) features three trifluoromethylphenyl groups, imparting strong electron-withdrawing effects and enhancing metal-ligand bond stability. It is used in palladium and rhodium complexes for cross-coupling reactions ().
Comparative Analysis with Analogous Compounds
2,2-Dimethylpropanoic Acid vs. Other Carboxylic Acids
| Property | 2,2-Dimethylpropanoic Acid | Acetic Acid | Isobutyric Acid |
|---|---|---|---|
| Molecular Formula | C₅H₁₀O₂ | C₂H₄O₂ | C₄H₈O₂ |
| pKa (aqueous) | 5.0 | 4.76 | 4.86 |
| Steric Hindrance | High (tertiary carbon) | Low | Moderate |
| Applications | Polymer stabilizers | Food preservatives | Pharmaceuticals |
Key Findings :
- The tertiary structure of 2,2-dimethylpropanoic acid provides superior steric protection compared to linear analogs, making it ideal for stabilizing reactive intermediates .
Methylbenzene vs. Substituted Aromatic Hydrocarbons
| Property | Methylbenzene (Toluene) | 4-Trifluoromethyltoluene | Xylene |
|---|---|---|---|
| Boiling Point (°C) | 110.6 | 132–134 | 138–144 |
| Electronic Effect | Electron-donating (methyl) | Electron-withdrawing (CF₃) | Electron-donating |
| Applications | Solvent, synthesis | Pharmaceutical intermediates | Petrochemicals |
Key Findings :
Rhodium Complexes vs. Other Transition Metal Catalysts
Key Findings :
Tris[4-(trifluoromethyl)phenyl]phosphane vs. Other Phosphine Ligands
Preparation Methods
Preparation of 2,2-Dimethylpropanoic Acid (Pivalic Acid)
Overview:
2,2-Dimethylpropanoic acid, commonly known as pivalic acid, is an important carboxylic acid used in various chemical syntheses, including the production of beta-lactam antibiotics. Industrial preparation often involves recovery and purification from spent reaction mixtures.
- Source: Pivalic acid is frequently obtained as a by-product or residual acid in beta-lactam acylation processes, where it exists mixed with impurities such as alkyl acetoacetates (ethyl and methyl acetoacetate) and other volatile components like methanol, ethanol, and acetone.
- Separation Process:
- Distillation: The spent mixture is heated under vacuum (5 to 13 mm Hg) at temperatures between 50°C and 130°C (preferably 80–110°C) to strip off volatile impurities without evaporating pivalic acid itself (boiling point 164°C).
- Hydrolysis and Acidification: The mixture is treated with water and a strong acid (e.g., sulfuric acid or hydrochloric acid) to lower the pH to about 0.05–1. This acidic hydrolysis facilitates degradation of impurities and conversion of pivalic acid derivatives to free acid.
- Simultaneous Heating and Stripping: Heating during hydrolysis accelerates degradation and stripping of volatile by-products.
- Phase Separation: Upon cooling, a biphasic system forms where the upper layer is almost pure pivalic acid and the lower layer is acidic aqueous solution saturated with pivalic acid. The upper layer is separated by decantation.
- Purity and Yield: Yields range from 88% to 94% of theoretical, with purity typically around 97–98%. The recovered pivalic acid contains minimal residual acetoacetates (0.005%) and water (0.05–2%).
| Step | Conditions | Outcome |
|---|---|---|
| Distillation | 5–13 mm Hg, 54–66°C | Fraction with ~55% pivalic acid |
| Acidification | pH 0.1 with H2SO4 or HCl | Hydrolysis of impurities |
| Heating | 98–101°C for 90–120 min | Stripping of methanol, ethanol |
| Phase Separation | Cooling to room temperature | Biphasic system formation |
| Yield and Purity | 88–94% yield, 97–98% purity | High-quality pivalic acid |
- Use of acidic ion-exchange resins (e.g., Amberlyst 15) is an alternative to mineral acids, with comparable yields and purity.
- The aqueous phase can be recycled to improve overall process efficiency.
Summary Table of Preparation Methods
| Compound | Key Preparation Steps | Conditions/Notes | Purity/Yield |
|---|---|---|---|
| 2,2-Dimethylpropanoic acid (Pivalic) | Distillation under vacuum, acidic hydrolysis, phase separation | 5–13 mm Hg, 80–110°C, pH 0.05–1, strong acids used | 88–94% yield, 97–98% purity |
| Methylbenzene (Toluene) | Alkylation of benzene with methanol over acidic catalyst | Controlled temperature, catalyst selectivity tuning | High selectivity, minimal by-products |
| Rhodium | Extraction from ores, purification, complexation with ligands | Aqua regia dissolution, inert atmosphere for complex | High-purity metal and complexes |
| Tris[4-(trifluoromethyl)phenyl]phosphane | Lithiation of aryl halide, reaction with phosphorus trihalides | Air-free conditions, purification by recrystallization | High-purity ligand |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing tris[4-(trifluoromethyl)phenyl]phosphane, and how can its purity be validated?
- Methodology : Tris[4-(trifluoromethyl)phenyl]phosphane can be synthesized via nucleophilic substitution reactions between aryl halides and phosphine precursors. For example, Steglich esterification protocols (using DIC/DMAP catalysts) may be adapted for phosphonates . Characterization requires multinuclear NMR (¹H, ¹⁹F, ³¹P) to confirm ligand integrity, complemented by XRD for structural validation (e.g., SHELX refinement ). Purity can be assessed via HPLC with phosphate-buffered mobile phases (e.g., methanol/water mixtures ).
- Key Parameters :
| Technique | Target Signal/Parameter |
|---|---|
| ³¹P NMR | δ ~20–30 ppm (P–C coupling) |
| XRD | R-factor < 5% |
| HPLC | Retention time consistency |
Q. How does tris[4-(trifluoromethyl)phenyl]phosphane influence rhodium-catalyzed reactions?
- Mechanistic Insight : The ligand’s electron-withdrawing trifluoromethyl groups enhance rhodium’s electrophilicity, improving oxidative addition kinetics in cross-coupling reactions. Steric bulk from the aryl groups can suppress undesired β-hydride elimination. Experimental optimization should vary ligand-to-metal ratios (1:1 to 3:1) and monitor turnover frequencies via GC-MS .
Q. What are standard protocols for crystallizing 2,2-dimethylpropanoic acid derivatives?
- Procedure : Slow evaporation from polar aprotic solvents (e.g., DMF/acetone mixtures) at 4°C promotes single-crystal growth. For challenging crystallizations, employ seeding techniques or additives like triethylamine to reduce nucleation. Refinement via SHELXL (with TWIN/BASF commands for twinned crystals) ensures accurate bond-length resolution .
Advanced Research Questions
Q. How can contradictory catalytic activity data in rhodium/phosphane systems be systematically addressed?
- Analysis Framework : Contradictions often arise from solvent polarity effects or trace moisture. For example, Rh complexes may hydrolyze in protic solvents, altering active species. Design control experiments using rigorously dried THF or toluene and compare turnover numbers. Validate ligand stability via ¹⁹F NMR to detect decomposition (e.g., CF₃ group cleavage ).
Q. What strategies resolve ambiguities in crystallographic data for methylbenzene-containing coordination polymers?
- Crystallographic Refinement : Use high-resolution synchrotron data (λ < 1 Å) to resolve weak electron densities. For disordered methylbenzene moieties, apply PART/ISOR restraints in SHELXL. Compare experimental LogP values (e.g., 4.35 for related phosphanes ) with computational models (DFT) to validate packing efficiency .
Q. How can isotopic labeling (²H/¹³C) elucidate mechanistic pathways in rhodium-catalyzed carboxylation of 2,2-dimethylpropanoic acid?
- Experimental Design : Synthesize ¹³C-labeled 2,2-dimethylpropanoic acid via carboxylation of neopentyl glycol with ¹³CO₂. Track incorporation into products using LC-MS/MS. For kinetic isotope effects (KIE), compare rates between protonated and deuterated substrates. In situ IR spectroscopy can monitor CO₂ insertion intermediates .
Data Contradiction Case Study
Issue : Discrepancies in reported catalytic yields for Rh/tris[4-(trifluoromethyl)phenyl]phosphane systems.
- Root Cause : Variability in ligand purity (residual halides from synthesis may poison catalysts).
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
